4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene
Overview
Description
4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene is an organic compound characterized by the presence of a propenyloxy group, a fluorine atom, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene typically involves the reaction of 4-fluoronitrobenzene with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the propenyloxy group. The general reaction scheme is as follows:
4-Fluoronitrobenzene+Allyl AlcoholK2CO3this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene can undergo various chemical reactions, including:
Oxidation: The propenyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(2-oxopropoxy)-4-fluoronitrobenzene or 2-(2-carboxypropoxy)-4-fluoronitrobenzene.
Reduction: Formation of 2-(2-Propenyloxy)-4-fluoroaniline.
Substitution: Formation of 2-(2-Propenyloxy)-4-substituted nitrobenzene derivatives.
Scientific Research Applications
4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a building block for the development of new materials with specific properties.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene depends on its specific application
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to desired effects such as antimicrobial activity or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
2-(2-Propenyloxy)benzene: Lacks the fluorine and nitro groups, resulting in different chemical properties and reactivity.
4-Fluoronitrobenzene: Lacks the propenyloxy group, limiting its applications compared to 4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene.
2-(2-Propenyloxy)-4-chloronitrobenzene: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and applications.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the propenyloxy group allows for further functionalization, while the fluorine and nitro groups provide distinct electronic and steric effects that can be exploited in various applications.
Properties
Molecular Formula |
C9H8FNO3 |
---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
4-fluoro-1-nitro-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H8FNO3/c1-2-5-14-9-6-7(10)3-4-8(9)11(12)13/h2-4,6H,1,5H2 |
InChI Key |
YYKHFRORZIFGNH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=CC(=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.